molecular formula C11H16N2O5 B6663622 4-Methoxy-3-methyl-3-[(5-methyl-1,2-oxazole-3-carbonyl)amino]butanoic acid

4-Methoxy-3-methyl-3-[(5-methyl-1,2-oxazole-3-carbonyl)amino]butanoic acid

Cat. No.: B6663622
M. Wt: 256.25 g/mol
InChI Key: QGMPWQPLMISBRK-UHFFFAOYSA-N
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Description

4-Methoxy-3-methyl-3-[(5-methyl-1,2-oxazole-3-carbonyl)amino]butanoic acid is a complex organic compound that features a unique combination of functional groups, including a methoxy group, a methyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-methyl-3-[(5-methyl-1,2-oxazole-3-carbonyl)amino]butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxy group: This step often involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Coupling reactions: The final step involves coupling the oxazole ring with the butanoic acid moiety using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-methyl-3-[(5-methyl-1,2-oxazole-3-carbonyl)amino]butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.

    Substitution: Nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can be used.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, amines, and substituted butanoic acids.

Scientific Research Applications

4-Methoxy-3-methyl-3-[(5-methyl-1,2-oxazole-3-carbonyl)amino]butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-methyl-3-[(5-methyl-1,2-oxazole-3-carbonyl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-3-methyl-1-butanol: Similar in structure but lacks the oxazole ring.

    Omeprazole: Contains a methoxy group and a similar heterocyclic ring but differs in overall structure and function.

    Indole derivatives: Share some structural features but have different biological activities.

Uniqueness

4-Methoxy-3-methyl-3-[(5-methyl-1,2-oxazole-3-carbonyl)amino]butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-methoxy-3-methyl-3-[(5-methyl-1,2-oxazole-3-carbonyl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5/c1-7-4-8(13-18-7)10(16)12-11(2,6-17-3)5-9(14)15/h4H,5-6H2,1-3H3,(H,12,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMPWQPLMISBRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC(C)(CC(=O)O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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